molecular formula C16H7BrCl2N2O2S B3435497 5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide

5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide

Cat. No.: B3435497
M. Wt: 442.1 g/mol
InChI Key: FYCAVEZZMHCLHC-UHFFFAOYSA-N
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Description

5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and several functional groups including bromine, cyano, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: Starting with 2,4-dichlorobenzaldehyde, the thiophene ring is formed through a series of reactions including the Gewald reaction, which involves the condensation of the aldehyde with a cyanoacetic ester and elemental sulfur.

    Bromination: The thiophene derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Furan ring formation: The furan ring is synthesized separately, often starting from furfural or a similar precursor.

    Coupling reactions: The brominated thiophene and the furan derivative are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups and structural complexity.

    Materials Science: Use in the development of organic semiconductors or conductive polymers.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide: shares similarities with other heterocyclic compounds containing furan and thiophene rings.

    2,4-dichlorophenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

  • The combination of a furan ring, a thiophene ring, and multiple functional groups makes this compound unique in its chemical behavior and potential applications.
  • The presence of both electron-withdrawing (cyano, bromine) and electron-donating (thiophene, furan) groups provides a unique electronic environment for various chemical reactions.

Properties

IUPAC Name

5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7BrCl2N2O2S/c17-14-4-3-13(23-14)15(22)21-16-10(6-20)11(7-24-16)9-2-1-8(18)5-12(9)19/h1-5,7H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCAVEZZMHCLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C#N)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide
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5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]furan-2-carboxamide
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